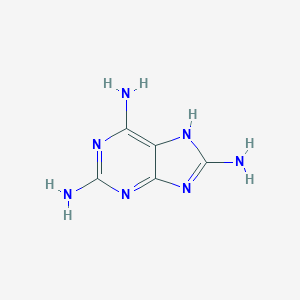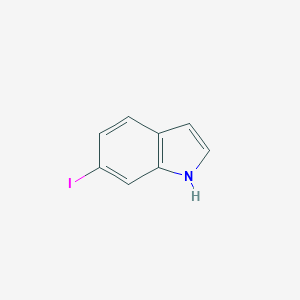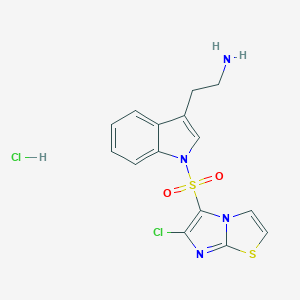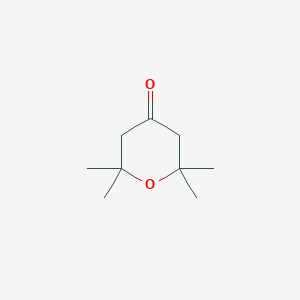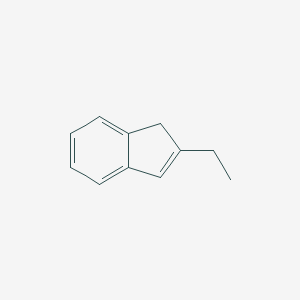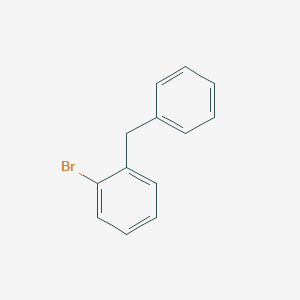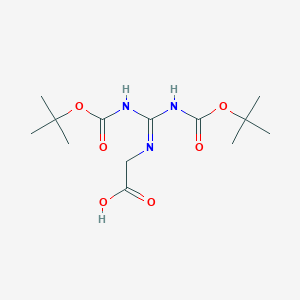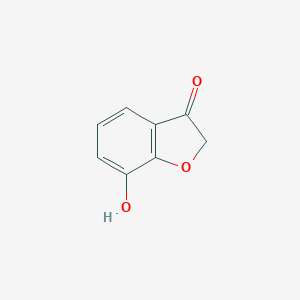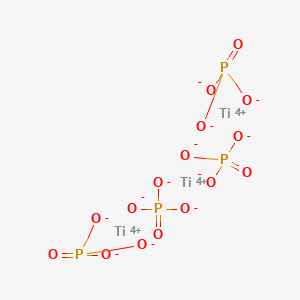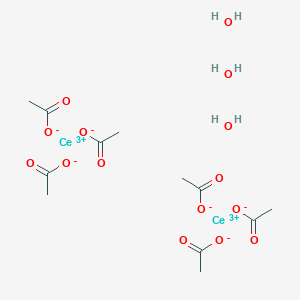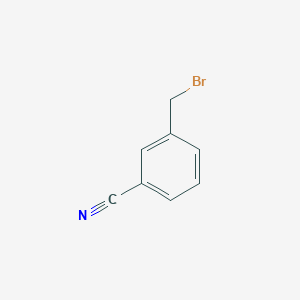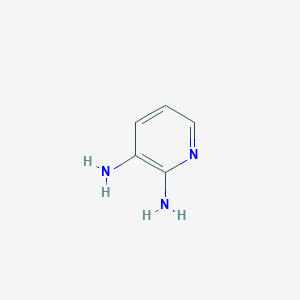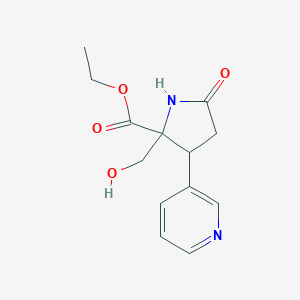
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate, also known as EPYC, is a chemical compound that has shown potential in various scientific research applications. It is a pyrrolidine-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the cells. It has been reported to activate the JNK pathway, which plays a crucial role in inducing cell death in cancer cells. Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to have various biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to reduce oxidative stress and improve mitochondrial function in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its poor solubility in water and limited availability.
Zukünftige Richtungen
For Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate research include the development of more efficient synthesis methods, identification of its molecular targets, and evaluation of its pharmacokinetic properties.
Synthesemethoden
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been synthesized using different methods, including the reaction of pyrrolidine-2-carboxylic acid with ethyl chloroformate and 3-hydroxymethyl-5-pyridin-3-ylpyrrolidine-2-carboxylic acid with ethyl chloroformate. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are optimized to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has shown potential in various scientific research applications, including the treatment of cancer, inflammation, and neurodegenerative diseases. It has been reported to exhibit anticancer activity by inducing cell death in cancer cells. Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
18707-23-8 |
|---|---|
Produktname |
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-12(18)13(8-16)10(6-11(17)15-13)9-4-3-5-14-7-9/h3-5,7,10,16H,2,6,8H2,1H3,(H,15,17) |
InChI-Schlüssel |
KAZXLVIZIATVAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CN=CC=C2)CO |
Kanonische SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CN=CC=C2)CO |
Synonyme |
2-(Hydroxymethyl)-5-oxo-3-(3-pyridyl)pyrrolidine-2-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



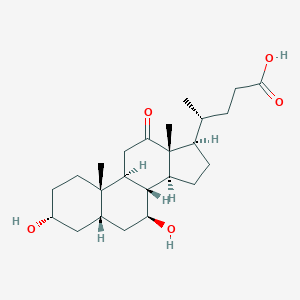
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
